Acetato de dibutilammonio

Descripción general

Descripción

Dibutylammonium acetate is an ionic liquid composed of dibutylamine and acetic acid. It is known for its role as an ion-pairing agent, which aids in the ionization of carbohydrate fragments, providing a volatile solvent for mass spectrometric techniques . This compound is particularly useful in various analytical and separation processes due to its unique properties.

Aplicaciones Científicas De Investigación

Dibutylammonium acetate has a wide range of applications in scientific research, including:

Biological Studies: Its ability to ionize carbohydrate fragments makes it useful in studying various biological molecules.

Industrial Processes: It is employed in processes requiring ionic liquids due to its low vapor pressure, chemical stability, and superior conductance.

Mecanismo De Acción

Target of Action

Dibutylammonium Acetate, also known as dibutylazanium acetate, primarily targets carbohydrate fragments . It acts as an ion-pairing agent with quaternary ammonium ions .

Mode of Action

The compound interacts with its targets by aiding in the ionization of carbohydrate fragments . This interaction provides a volatile solvent for the mass spectrometric technique .

Biochemical Pathways

Dibutylammonium Acetate affects the pathways involved in the ionization of carbohydrate fragments . The downstream effects of this interaction include the provision of a volatile solvent for the mass spectrometric technique .

Result of Action

The primary molecular and cellular effect of Dibutylammonium Acetate’s action is the enhanced ionization of carbohydrate fragments . This enhancement provides a volatile solvent for the mass spectrometric technique, which can be beneficial in various analytical applications .

Action Environment

The action, efficacy, and stability of Dibutylammonium Acetate can be influenced by environmental factors. For instance, the compound has been used in aqueous binary solutions with different ionic liquids . Changes in the alkyl chain and dilution in water can affect the density, speed of sound, and conductivity of the solutions .

Análisis Bioquímico

Biochemical Properties

Dibutylammonium Acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through ion-pairing with quaternary ammonium ions . This property makes Dibutylammonium Acetate a valuable tool in the field of mass spectrometry, where it aids in the ionization of carbohydrate fragments .

Cellular Effects

Its role as an ion-pairing agent suggests that it may influence cell function by interacting with various biomolecules within the cell .

Molecular Mechanism

The molecular mechanism of Dibutylammonium Acetate is primarily based on its function as an ion-pairing agent. It forms ion pairs with quaternary ammonium ions, which can influence various biochemical processes .

Temporal Effects in Laboratory Settings

Its properties such as low vapor pressure, large viscosity range, chemical and thermal stability, and superior conductance even without water, suggest that it may have a stable presence over time .

Metabolic Pathways

Its role as an ion-pairing agent suggests that it may interact with various enzymes or cofactors within these pathways .

Transport and Distribution

Its role as an ion-pairing agent suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

As an ion-pairing agent, it may be distributed throughout the cell where it can interact with various biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibutylammonium acetate is synthesized through a neutralization reaction between dibutylamine and acetic acid. The reaction is typically carried out in an aqueous medium, where dibutylamine is slowly added to a solution of acetic acid under controlled temperature conditions to ensure complete neutralization .

Industrial Production Methods

In industrial settings, the production of dibutylammonium acetate involves the use of high-purity reagents and controlled reaction environments to maintain consistency and quality. The process includes the following steps:

Preparation of Reagents: High-purity dibutylamine and acetic acid are prepared.

Neutralization Reaction: Dibutylamine is added to acetic acid in a reaction vessel with continuous stirring.

Purification: The resulting solution is purified through filtration and distillation to remove any impurities.

Concentration: The purified solution is concentrated to the desired molarity, typically around 0.5 M in water.

Análisis De Reacciones Químicas

Types of Reactions

Dibutylammonium acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acetate ion.

Acid-Base Reactions: As an ionic liquid, it can act as both an acid and a base in different chemical environments.

Common Reagents and Conditions

Oxidizing Agents: Reactions with oxidizing agents can lead to the formation of different oxidation products.

Reducing Agents: It can be reduced under specific conditions to yield various reduced forms.

Major Products Formed

The major products formed from reactions involving dibutylammonium acetate depend on the specific reagents and conditions used. For example, reactions with strong acids can lead to the formation of dibutylamine and acetic acid, while reactions with bases can yield different ionic species .

Comparación Con Compuestos Similares

Similar Compounds

- Dibutylammonium propanoate

- Dibutylammonium butanoate

- Triethylammonium acetate

- Tetrabutylammonium acetate

Uniqueness

Dibutylammonium acetate is unique due to its specific ion-pairing properties, which make it particularly effective in mass spectrometric techniques. Compared to similar compounds, it offers a balance of chemical stability, low vapor pressure, and superior conductance, making it a versatile choice for various applications .

Actividad Biológica

Dibutylammonium acetate (DBA) is an organic compound that has garnered attention in various fields, particularly in analytical chemistry and biochemistry. This article explores the biological activity of DBA, focusing on its applications, mechanisms of action, and relevant case studies.

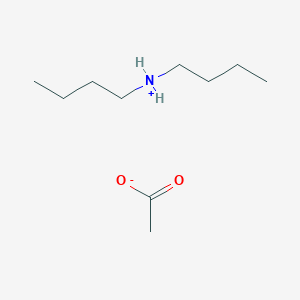

Dibutylammonium acetate is a quaternary ammonium salt with the chemical formula . It is commonly used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) due to its ability to enhance the separation of nucleic acids and other biomolecules. Its structure comprises a dibutylammonium cation and an acetate anion, which contribute to its solubility and reactivity in aqueous solutions .

Case Studies

Case Study 1: Ion-Pairing Efficiency

In a comparative analysis of ion-pairing reagents for HPLC, DBA was tested against various alternatives. The results indicated that DBA provided enhanced resolution for oligonucleotides, making it a preferred choice for researchers seeking reliable separation techniques in nucleic acid studies .

Case Study 2: Drug Metabolism

Research into the metabolism of dibutylammonium compounds has indicated that their structural characteristics can significantly affect their biological activity. A study focused on the metabolic pathways of deuterated variants revealed insights into how structural modifications can alter drug-like properties and efficacy . Such findings underscore the importance of DBA's chemical structure in influencing biological interactions.

Research Findings

Recent investigations have emphasized the importance of DBA in various biochemical applications:

- Enhanced Detection : DBA improves the detectability of low-abundance modifications in RNA and DNA analysis, facilitating more accurate quantification methods .

- Metabolic Pathways : Studies have shown that dibutylammonium compounds can influence metabolic pathways, potentially affecting energy metabolism and cellular responses .

- Therapeutic Potential : The exploration of DBA's derivatives continues to reveal potential therapeutic applications, particularly in oncology and metabolic disorders .

Propiedades

IUPAC Name |

dibutylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFIKAWTCOXAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH2+]CCCC.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of dibutylammonium acetate in analyzing food additives?

A: Dibutylammonium acetate [] acts as a component of the mobile phase in high-performance liquid chromatography (HPLC) analysis. In a study examining sweetener detection in food, researchers utilized a mobile phase consisting of 5 mmol/L dibutylammonium acetate and an acetonitrile-water mixture (8:2 ratio) []. This combination facilitated the separation of nine different sweeteners, including acesulfame potassium, sucralose, and saccharin, on a ZORBAX Eclipse XDB-C18 column []. The selection of an appropriate mobile phase, containing compounds like dibutylammonium acetate, is crucial for achieving optimal separation and detection sensitivity in HPLC analysis.

Q2: Are there alternative applications for dibutylammonium acetate beyond food analysis?

A: While the provided research focuses on food analysis [], dibutylammonium acetate has potential applications in other research areas. For example, its properties as an ionic liquid make it interesting for studying binary mixtures with water []. Further research is needed to explore and characterize its behavior in various chemical and biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.